molecular formula C33H43F3N2O2S B1230112 Flupentixol decanoate CAS No. 30909-51-4

Flupentixol decanoate

Cat. No.: B1230112
CAS No.: 30909-51-4
M. Wt: 588.8 g/mol
InChI Key: UIKWDDSLMBHIFT-UHFFFAOYSA-N
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Description

Flupenthixol decanoate is a long-acting injectable antipsychotic medication belonging to the thioxanthene class. It is primarily used in the treatment of chronic schizophrenia and other psychotic disorders. The compound is produced by esterification of cis (Z)-flupentixol with decanoic acid . Flupenthixol decanoate is known for its ability to manage symptoms of schizophrenia, such as hallucinations, delusions, and thought disorders .

Mechanism of Action

Flupentixol decanoate, also known as FLUPENTHIXOL DECANOATE, is a long-acting injectable formulation of flupentixol, a thioxanthene neuroleptic . It is used to manage symptoms of schizophrenia and depression .

Target of Action

This compound primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.

Mode of Action

This compound acts as an antagonist of both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the dopaminergic pathways in the brain .

Pharmacokinetics

This compound is produced by esterification of cis(Z)‐flupentixol with decanoic acid . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The active ingredient in the intramuscular formulation, this compound, is hydrolyzed to flupentixol . Flupentixol is 99% bound to plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. Its antagonistic action on dopamine receptors can lead to a reduction in the symptoms of schizophrenia and depression . At lower doses, it may have antidepressant effects, possibly due to increased postsynaptic activation via higher dopamine levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flupenthixol decanoate is synthesized through the esterification of cis (Z)-flupentixol with decanoic acid . The reaction typically involves the use of a catalyst and an appropriate solvent to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired ester product.

Industrial Production Methods

In industrial settings, the production of flupenthixol decanoate involves large-scale esterification processes. The raw materials, including cis (Z)-flupentixol and decanoic acid, are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through various techniques, such as distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Flupenthixol decanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert flupenthixol decanoate into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, and the conditions vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of flupenthixol decanoate.

Scientific Research Applications

Flupenthixol decanoate has several scientific research applications, including:

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDDSLMBHIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865569
Record name 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30909-51-4
Record name Flupenthixol decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30909-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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